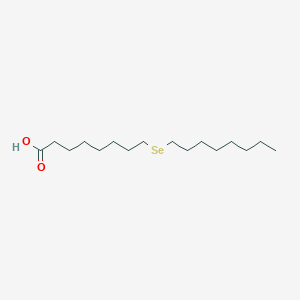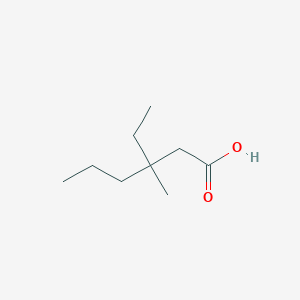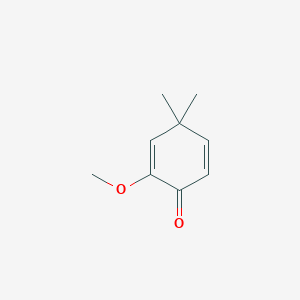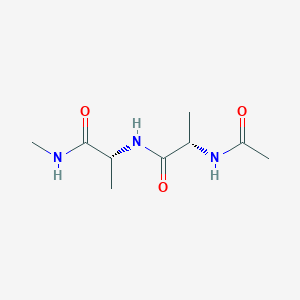
Furan, tetrahydro-2,4-dimethyl-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan, tetrahydro-2,4-dimethyl-, cis- is an organic compound with the molecular formula C₆H₁₂O. It is a stereoisomer of tetrahydrofuran, characterized by the presence of two methyl groups at the 2 and 4 positions in a cis configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furan, tetrahydro-2,4-dimethyl-, cis- typically involves the hydrogenation of 2,4-dimethylfuran. This process can be carried out using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure the cis configuration of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. The process is optimized for cost-effectiveness and environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
Furan, tetrahydro-2,4-dimethyl-, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced further to form saturated hydrocarbons.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2,4-dimethyl-2,5-dihydrofuranone.
Reduction: Formation of 2,4-dimethylpentane.
Substitution: Formation of halogenated derivatives such as 2,4-dimethyl-2-chlorotetrahydrofuran.
Applications De Recherche Scientifique
Furan, tetrahydro-2,4-dimethyl-, cis- has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Furan, tetrahydro-2,4-dimethyl-, cis- involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved include signal transduction, metabolic processes, and gene expression regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan, tetrahydro-2,4-dimethyl-, trans-: The trans isomer of the compound with different spatial arrangement of methyl groups.
2,5-Dimethyltetrahydrofuran: Another isomer with methyl groups at the 2 and 5 positions
Uniqueness
Furan, tetrahydro-2,4-dimethyl-, cis- is unique due to its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other similar compounds.
Propriétés
Numéro CAS |
39168-01-9 |
|---|---|
Formule moléculaire |
C6H12O |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
(2S,4R)-2,4-dimethyloxolane |
InChI |
InChI=1S/C6H12O/c1-5-3-6(2)7-4-5/h5-6H,3-4H2,1-2H3/t5-,6+/m1/s1 |
Clé InChI |
QMGLMRPHOITLSN-RITPCOANSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H](OC1)C |
SMILES canonique |
CC1CC(OC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


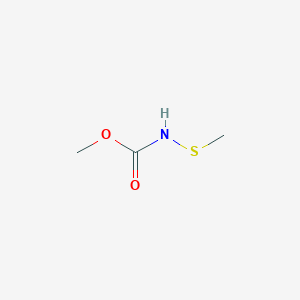
![8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14670933.png)
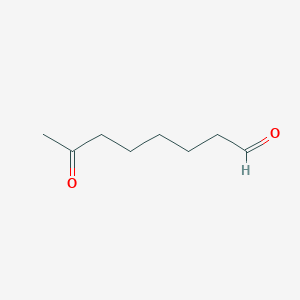
![2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14670942.png)

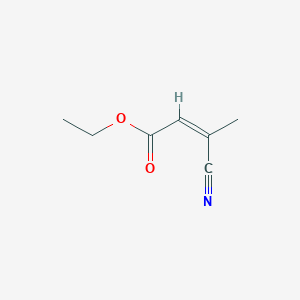


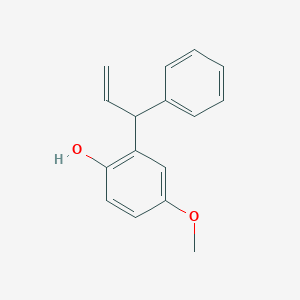
![[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate](/img/structure/B14670989.png)
